molecular formula C11H7BrO2 B10885389 3-Bromo-2-hydroxynaphthalene-1-carbaldehyde

3-Bromo-2-hydroxynaphthalene-1-carbaldehyde

Cat. No.: B10885389
M. Wt: 251.08 g/mol
InChI Key: JNMWFAZXITZICI-UHFFFAOYSA-N
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Description

3-Bromo-2-hydroxynaphthalene-1-carbaldehyde is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxynaphthalene-1-carbaldehyde typically involves the bromination of 2-hydroxynaphthalene-1-carbaldehyde. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydroxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: 3-Bromo-2-hydroxynaphthalene-1-carboxylic acid.

    Reduction: 3-Bromo-2-hydroxynaphthalene-1-methanol.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-hydroxynaphthalene-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydroxynaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react with nucleophiles The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity

Comparison with Similar Compounds

Uniqueness: 3-Bromo-2-hydroxynaphthalene-1-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.

Properties

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

IUPAC Name

3-bromo-2-hydroxynaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H7BrO2/c12-10-5-7-3-1-2-4-8(7)9(6-13)11(10)14/h1-6,14H

InChI Key

JNMWFAZXITZICI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C=O)O)Br

Origin of Product

United States

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